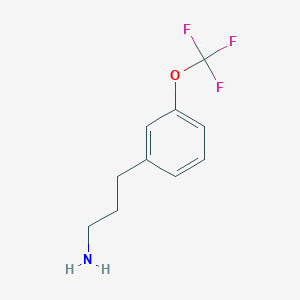

3-(3-Trifluoromethoxy-phenyl)-propylamine

Description

Significance of Arylpropylamines in Organic Synthesis

The arylpropylamine skeleton is a structural motif found in a wide array of biologically active compounds and is therefore of considerable importance in medicinal chemistry and organic synthesis. acs.org Historically, the synthesis of arylpropylamines has been a focus of research, with methods developed from accessible starting materials like allyl chloride. nih.gov These synthetic routes often involve the preparation of arylchloropropane intermediates followed by ammonolysis to introduce the amine functional group. acs.org The versatility of the arylpropylamine structure allows for a wide range of chemical modifications, making it a valuable building block for creating libraries of compounds for screening and development.

Role of Fluorinated Aromatic Ethers in Contemporary Chemical Research

Fluorinated aromatic ethers, which are characterized by a fluorine-containing group attached to an aromatic ring via an ether linkage, are crucial in modern chemical research. The introduction of fluorine into aromatic systems can dramatically alter the electronic properties, stability, and reactivity of the parent molecule. numberanalytics.com This has made organofluorine chemistry an essential part of materials science and pharmaceutical development. numberanalytics.comwikipedia.org Fluorinated aromatic compounds are key intermediates in the synthesis of numerous commercial products, including pharmaceuticals and agrochemicals. wikipedia.org

The trifluoromethoxy (-OCF₃) group is of particular interest due to its unique combination of properties. It is one of the most lipophilic substituents known, a characteristic that can significantly influence a molecule's ability to cross biological membranes. nih.gov The incorporation of an -OCF₃ group can enhance metabolic stability, bioavailability, and binding affinity of drug candidates. nih.govmdpi.com

From a synthetic standpoint, the introduction of the -OCF₃ group into aromatic rings has been a significant challenge. nih.govresearchgate.net Early methods required harsh conditions, such as the chlorination of anisoles followed by a halogen exchange reaction at high temperatures. nih.gov Over the decades, a variety of strategies have been developed to overcome these difficulties. These include:

Oxidative desulfurization-fluorination of xanthates. mdpi.com

Electrophilic trifluoromethylation of alcohols. nih.gov

Transition metal-mediated cross-coupling reactions of aryl boronic acids or stannanes. nih.gov

Migration reactions involving N-aryl-N-hydroxyacetamide precursors and reagents like the Togni reagent II. researchgate.netnih.gov

These advancements have made a wider range of trifluoromethoxylated aromatic compounds accessible for research and development. mdpi.comnih.gov

Rationale for Investigating 3-(3-Trifluoromethoxy-phenyl)-propylamine within Chemical Sciences

The investigation of this compound is driven by its potential as a building block in medicinal chemistry and materials science. Its structure is analogous to key components of several well-known pharmaceutical agents. For instance, Fluoxetine contains a N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine moiety, and Cinacalcet incorporates a (R)-1-(naphthalen-1-yl)ethanamine component attached to a 3-(3-(trifluoromethyl)phenyl)propanal derived backbone. wikipedia.orgnih.gov

The combination of the arylpropylamine scaffold with the trifluoromethoxy group in this compound suggests its potential utility in the design of new therapeutic agents. mdpi.combohrium.com The -OCF₃ group can impart favorable pharmacokinetic properties, while the arylpropylamine core provides a versatile handle for further synthetic modifications to explore structure-activity relationships (SAR). aragen.compitt.edu The synthesis of this and related molecules contributes to the toolbox of chemists aiming to create novel compounds with tailored properties. nih.gov

Historical Overview of Related Fluorinated Amine Syntheses and Applications (General)

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. wikipedia.orgnih.gov However, the field saw significant expansion during and after World War II, driven by the need for new materials with unique properties. nih.govjst.go.jpnih.gov The development of methods to introduce fluorine into organic molecules, including amines, has been a continuous area of research.

Early methods for fluorination were often hazardous and difficult to control, sometimes resulting in explosions. nih.gov The development of milder and more selective fluorinating agents was a critical advancement. In the 1970s and 1980s, N-F reagents like 1-fluoro-2-pyridone and N-fluoroquinuclidinium fluoride (B91410) were introduced, though they had limitations in stability and efficiency. beilstein-journals.org

The synthesis of fluorinated amines, specifically, has historically relied on methods such as the use of toxic difluorophosgene derivatives. nih.gov More recent and safer strategies have been developed, including the in-situ generation of difluorophosgene and the use of modern reagents for deoxyfluorination. nih.govacs.orgresearchgate.net These advancements have facilitated the synthesis of a wide variety of fluorinated amines, which continue to be explored for applications in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgacs.org

Data Tables

Below are interactive tables detailing the properties of this compound and related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| This compound | C₁₀H₁₂F₃NO | 219.20 | Not available |

| 3-(3-Methoxyphenyl)propylamine cymitquimica.com | C₁₀H₁₅NO | 165.23 | Solid |

| Propylamine (B44156) wikipedia.org | C₃H₉N | 59.11 | Colorless liquid |

| Allylamine nih.gov | C₃H₇N | 57.09 | Colorless to light yellow liquid |

| 2-[3-(Trifluoromethyl)phenyl]propan-1-amine hydrochloride sigmaaldrich.com | C₁₀H₁₃ClF₃N | 253.66 | Not available |

| N-Methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine sigmaaldrich.com | C₁₇H₁₈F₃NO | 309.33 | Colorless to yellow liquid |

Table 2: Synthesis and Precursor Information

| Target Compound/Intermediate | Key Precursors/Reagents | Synthetic Reaction Type |

| Arylpropylamines (general) nih.gov | Allyl chloride, Aromatic compounds | Friedel-Crafts alkylation, Ammonolysis |

| N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine google.comgoogle.com | 1-phenyl-3-(N-methylamino)propane-1-ol, 1-chloro-4-trifluoromethylbenzene | Etherification |

| 3-(3-Trifluoromethylphenyl)propanal nih.gov | 1-bromo-3-(trifluoromethyl)benzene, Acroleine diethyl acetal | Mizoroki-Heck cross-coupling |

| ortho-Trifluoromethoxylated anilines researchgate.netnih.gov | N-aryl-N-hydroxyacetamides, Togni reagent II | Trifluoromethoxylation, Rearrangement |

| Aryl trifluoromethyl ethers (general) mdpi.com | Aryl dithiocarbonates, Pyridine-HF, N-haloimides | Oxidative desulfurization-fluorination |

Structure

3D Structure

Properties

IUPAC Name |

3-[3-(trifluoromethoxy)phenyl]propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPWAAYKSJODDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Trifluoromethoxy Phenyl Propylamine

Strategic Considerations for the Introduction of the Trifluoromethoxy Moiety

The trifluoromethoxy (-OCF₃) group is a crucial substituent in many modern pharmaceuticals due to its unique electronic properties and high lipophilicity. nih.govacs.org Its incorporation into an aromatic system requires specialized reagents and conditions, as the direct formation of the O-CF₃ bond is challenging.

Methods for Trifluoromethoxylation of Aromatic Systems

The direct trifluoromethoxylation of aromatic C-H bonds has become an area of intensive research, moving away from harsher, older methods. Modern approaches often utilize radical-based mechanisms under mild conditions.

One prominent method involves the use of bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃) as a trifluoromethoxylating reagent. researchgate.netfu-berlin.de This reagent can generate the trifluoromethoxy radical (•OCF₃) under either visible light photoredox catalysis or with the use of a TEMPO catalyst. researchgate.netfu-berlin.de These methods allow for the direct conversion of unactivated arenes to their trifluoromethoxylated derivatives in good yields. researchgate.netfu-berlin.de For instance, the photocatalytic approach has been successfully applied to a range of aromatic substrates. fu-berlin.de

Another class of reagents for this transformation includes hypervalent iodine compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II) . This reagent has been effectively used for the ortho-trifluoromethoxylation of aniline derivatives. nih.gov The process typically involves an initial O-trifluoromethylation of an N-hydroxyacetamide precursor, followed by a thermally induced migration of the OCF₃ group to the ortho position of the aromatic ring. nih.gov

The development of stable, crystalline reagents that can generate the •OCF₃ radical under mild conditions represents a significant advancement. researchgate.net These newer methods provide more user-friendly and scalable alternatives to traditional techniques that often required toxic and difficult-to-handle reagents. nih.gov

| Reagent Class | Example Reagent | Activation Method | Substrate Example | Reference |

| Peroxide | Bis(trifluoromethyl)peroxide (BTMP) | Visible Light Photoredox / TEMPO Catalysis | Unactivated Arenes, Pyridines | researchgate.netfu-berlin.de |

| Hypervalent Iodine | Togni Reagent II | Thermal Rearrangement | N-Aryl-N-hydroxyacetamides | nih.gov |

| Benzimidazole-based | 1-Trifluoromethoxybenzimidazole | Homolytic Cleavage | Aromatic Compounds | researchgate.net |

Approaches to the Propylamine (B44156) Side Chain Formation

Once the 3-trifluoromethoxyphenyl core is established, the next critical step is the construction of the propylamine side chain. The two primary retrosynthetic disconnections lead to strategies based on reductive amination or nucleophilic substitution.

Reductive Amination Strategies for 3-(3-Trifluoromethoxy-phenyl)-propanal Precursors

Reductive amination is a powerful and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an imine intermediate. wikipedia.orgorganicreactions.org This one-pot reaction is valued for its efficiency and compatibility with a range of functional groups. wikipedia.org The key precursor for synthesizing 3-(3-Trifluoromethoxy-phenyl)-propylamine via this route is 3-(3-Trifluoromethoxy-phenyl)-propanal. The synthesis of this specific aldehyde has been described, often starting from 1-bromo-3-(trifluoromethyl)benzene. nih.gov

The general process involves the condensation of the aldehyde with an amine source, typically ammonia or a protected equivalent, to form an imine in situ. This intermediate is then immediately reduced to the target primary amine. wikipedia.orglibretexts.org

Catalytic hydrogenation is a common technique for the reduction step in reductive amination. wikipedia.org The process involves reacting the imine intermediate with hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts : Palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel are frequently employed catalysts for this transformation. wikipedia.org Palladium, in particular, is highly effective at adsorbing hydrogen gas and facilitating the reduction of the imine C=N double bond under mild conditions. wikipedia.org

Conditions : The reaction is typically carried out in a solvent such as methanol or ethanol (B145695) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures depending on the substrate and catalyst activity. acsgcipr.org The process involves the formation of a hemiaminal, which eliminates water to form the imine or iminium ion, followed by hydrogenation to yield the amine. acsgcipr.org

Recent advancements have also explored electrophotocatalytic hydrogenation of imines, which offers a transition-metal-free alternative. nih.govnih.gov

| Catalyst | Hydrogen Source | Typical Solvents | Key Features |

| Palladium on Carbon (Pd/C) | H₂ Gas | Methanol, Ethanol | High efficiency, mild conditions, wide functional group tolerance. wikipedia.org |

| Platinum Oxide (PtO₂) | H₂ Gas | Acetic Acid, Ethanol | Effective for various reductions, often used in acidic media. |

| Raney Nickel | H₂ Gas | Ethanol | Cost-effective, useful for a wide range of hydrogenations. |

An alternative to catalytic hydrogenation is the use of chemical hydride reducing agents. These reagents offer the advantage of not requiring specialized high-pressure equipment.

Sodium Borohydride (B1222165) (NaBH₄) : This is a mild reducing agent capable of reducing the imine intermediate. masterorganicchemistry.com To enhance reactivity and selectivity, the reaction is often performed in the presence of an acid catalyst. organic-chemistry.org

Sodium Cyanoborohydride (NaBH₃CN) : A particularly useful reagent for one-pot reductive aminations. wikipedia.orgmasterorganicchemistry.com Its key advantage is its selectivity; it reduces imines and iminium ions much faster than it reduces aldehydes or ketones, especially at mildly acidic pH. libretexts.orgmasterorganicchemistry.com This allows the imine formation and reduction to occur concurrently in the same pot without significant reduction of the starting aldehyde. masterorganicchemistry.com

Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : Known as STAB, this is another mild and selective reducing agent that has become very common for reductive aminations. wikipedia.orgmasterorganicchemistry.com It is less toxic than its cyanoborohydride counterpart and is effective in solvents like dichloroethane (DCE) or tetrahydrofuran (THF). organic-chemistry.org

| Hydride Reagent | Abbreviation | Key Characteristics | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Can reduce both carbonyls and imines; often used in a stepwise manner. masterorganicchemistry.com | Methanol, Ethanol |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines over carbonyls; ideal for one-pot reactions. wikipedia.orgmasterorganicchemistry.com | Methanol |

| Sodium Triacetoxyborohydride | STAB / NaBH(OAc)₃ | Mild, selective, and less toxic alternative to NaBH₃CN. wikipedia.orgorganic-chemistry.org | Dichloroethane (DCE), Tetrahydrofuran (THF) |

Nucleophilic Substitution Reactions with Halogenated Intermediates

An alternative synthetic route involves the formation of the C-N bond via a nucleophilic substitution reaction. This strategy requires a precursor molecule where the terminal carbon of the propyl chain is functionalized with a good leaving group, such as a halogen (Cl, Br, I).

The synthesis would begin with the preparation of a 1-halo-3-(3-trifluoromethoxyphenyl)propane intermediate. This can be achieved from the corresponding alcohol, 3-(3-trifluoromethoxyphenyl)propanol, using standard halogenating agents (e.g., SOCl₂, PBr₃). The resulting alkyl halide is then reacted with a nitrogen nucleophile.

Ammonia : The most direct approach is to use ammonia (NH₃) as the nucleophile. However, this reaction can be difficult to control and often leads to over-alkylation, producing mixtures of primary, secondary, and tertiary amines. acsgcipr.org

Gabriel Synthesis : A more controlled method for preparing primary amines is the Gabriel synthesis. This involves using potassium phthalimide as the nitrogen nucleophile. google.com The phthalimide anion displaces the halide from the intermediate. The resulting N-alkylated phthalimide is then cleaved, typically by hydrazinolysis (using hydrazine, N₂H₄), to release the desired primary amine, this compound, cleanly. google.com

This method avoids the issue of over-alkylation and is a reliable way to produce primary amines from alkyl halides. google.com

Multi-step Synthetic Sequences

Multi-step syntheses are essential for constructing 3-(3-Trifluoromethyl-phenyl)-propylamine from simpler starting materials. These sequences often involve the initial formation of a carbon skeleton, followed by functional group interconversions to introduce the terminal amine.

Grignard Reagent Mediated Reactions

Grignard reactions are a cornerstone of carbon-carbon bond formation and are instrumental in building the propyl chain attached to the trifluoromethylphenyl ring. A common strategy involves the preparation of a Grignar d reagent from a corresponding halo-benzenotrifluoride, which then acts as a potent nucleophile.

One documented pathway involves preparing a Grignard solution from 3-(chloromethyl)benzotrifluoride and magnesium turnings in an anhydrous ether solvent, such as diethyl ether. prepchem.com This organomagnesium halide is then reacted with an electrophile like oxirane (ethylene oxide). The nucleophilic Grignard reagent attacks and opens the strained epoxide ring, resulting in a two-carbon chain extension and the formation of 3-(3-trifluoromethylphenyl)propan-1-ol after acidic workup. prepchem.com The terminal alcohol can then be converted to the desired propylamine through subsequent reactions, such as conversion to an alkyl halide followed by amination or via a Mitsunobu reaction.

The formation of trifluoromethylphenyl Grignard reagents requires careful control of reaction conditions due to their high reactivity. Key considerations include:

Anhydrous Conditions: Grignard reagents react readily with protic solvents, including water, which necessitates the use of flame-dried glassware and anhydrous solvents like diethyl ether or tetrahydrofuran (THF). mnstate.edulibretexts.org

Magnesium Activation: The magnesium metal surface is often coated with a passivating layer of magnesium oxide. Activation is crucial for initiating the reaction and can be achieved by adding a small crystal of iodine or by physically crushing the magnesium turnings to expose a fresh surface. mnstate.edureddit.com

Temperature Control: The initial formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate. umkc.edu Subsequent reactions, such as the one with oxirane, are often performed at reduced temperatures (e.g., 0°C to 10°C) to prevent side reactions. prepchem.com

Table 1: Example of Grignard Reagent Mediated Synthesis Step

| Reactants | Reagents | Solvent | Temperature | Product |

|---|---|---|---|---|

| 3-(chloromethyl)benzotrifluoride, Magnesium | Oxirane, H₂SO₄ (workup) | Diethyl ether | 0°C to 10°C | 3-(3-trifluoromethylphenyl)propan-1-ol prepchem.com |

Carbonyl Compound Derivatization and Reduction

An alternative and widely used approach begins with a carbonyl compound, such as an aldehyde or ketone, which is then elaborated into the final propylamine. This route often involves the formation of an intermediate through derivatization, followed by a reduction step.

A key intermediate in this sequence is 3-(3-trifluoromethylphenyl)propanal. nih.gov One method to synthesize this aldehyde starts with 3-(trifluoromethyl)benzaldehyde, which undergoes a Wittig reaction with a reagent like (2-hydroxyethyl)triphenylphosphonium bromide to form 3-(3-trifluoromethylphenyl)-2-propen-1-ol. google.com This unsaturated alcohol is then subjected to hydrogenation to saturate the double bond, yielding 3-(3-trifluoromethylphenyl)propanol, which can be oxidized to the target aldehyde. google.comchemicalbook.com

Once the 3-(3-trifluoromethylphenyl)propanal is obtained, the final and crucial step is reductive amination. nih.gov In this process, the aldehyde is reacted with an amine source (such as ammonia or an amine equivalent) to form an imine intermediate in situ. This imine is not isolated but is immediately reduced to the corresponding amine. masterorganicchemistry.com This one-pot reaction is highly efficient for forming the final C-N bond. The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.comreddit.com

Development and Optimization of Reaction Conditions

The efficiency, yield, and purity of the synthesis of 3-(3-Trifluoromethyl-phenyl)-propylamine are highly dependent on the careful optimization of reaction conditions.

Solvent Effects in this compound Synthesis

The choice of solvent is critical in all stages of the synthesis. In Grignard reagent formation, ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they are aprotic and solvate the magnesium complex, stabilizing the reagent. reddit.com Research into the synthesis of related compounds has highlighted the impact of solvents on subsequent steps as well. For instance, in the deprotection of an acetal to yield 3-(3-trifluoromethylphenyl)propanal, the use of γ-valerolactone was found to significantly accelerate the reaction compared to ethereal solvents like methyl-THF (Me-THF). nih.gov

Catalyst Systems for Selective Bond Formations

Catalysts are pivotal for achieving high selectivity and efficiency. In the synthesis pathway involving a Wittig reaction, the subsequent reduction of the carbon-carbon double bond in the propenol intermediate is typically achieved via catalytic hydrogenation. A common and effective catalyst for this transformation is palladium on carbon (Pd/C). google.com

For the final reductive amination step, specialized catalyst systems have been developed to ensure high conversion and selectivity. Research has shown that low-metal-content catalysts are effective. nih.gov Specific examples include palladium or rhodium supported on alumina (B75360) (Al₂O₃).

Table 2: Catalyst Systems in Synthesis of 3-(3-Trifluoromethyl-phenyl)-propylamine Precursors and Analogues

| Reaction Step | Catalyst | Substrate | Product |

|---|---|---|---|

| Hydrogenation | 5% Pd/C | 3-(3-trifluoromethylphenyl)-2-propen-1-ol | 3-(3-trifluoromethylphenyl)propanol google.com |

| Reductive Amination | 0.28% Pd/Al₂O₃ | 3-(3-trifluoromethylphenyl)propanal | Cinacalcet (a derivative) nih.gov |

| Reductive Amination | 0.18% Rh/Al₂O₃ | 3-(3-trifluoromethylphenyl)propanal | Cinacalcet (a derivative) nih.gov |

Temperature and Pressure Optimization for Improved Yields and Purity

Temperature and pressure are critical variables, particularly in catalytic hydrogenation and reductive amination steps. Optimization of these parameters directly impacts reaction rate, selectivity, and the prevention of side-product formation.

In the hydrogenation of 3-(3-trifluoromethylphenyl)-2-propen-1-ol using a Pd/C catalyst, the reaction is typically carried out under positive hydrogen pressure. google.com A study demonstrated that operating at a pressure of 0.2–0.3 MPa and a temperature of 40–50°C leads to high yield (94.2% over two steps) and excellent purity (99.8%). google.com

Similarly, for the reductive amination of the corresponding propanal, conditions have been optimized to achieve high conversion. A documented procedure specifies a hydrogen pressure of 0.5 MPa and a temperature of 50°C, which resulted in a 99% conversion to the desired aminated product after 24 hours. nih.gov Lowering the temperature can often improve selectivity but may require longer reaction times, representing a key trade-off in process optimization.

Table 3: Optimized Temperature and Pressure Conditions

| Reaction | Catalyst | Pressure (MPa) | Temperature (°C) | Yield/Conversion |

|---|---|---|---|---|

| Hydrogenation google.com | 5% Pd/C | 0.2 - 0.3 | 40 - 50 | 94.2% (two steps) |

| Reductive Amination nih.gov | 0.28% Pd/Al₂O₃ | 0.5 | 50 | 99% conversion |

Stereoselective Synthesis of Chiral this compound Analogues

The creation of enantiomerically pure chiral amines is a critical endeavor in organic synthesis, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. For analogues of this compound, achieving high levels of stereocontrol in the formation of the propylamine moiety is paramount.

Asymmetric Catalysis in Propylamine Moiety Construction

Asymmetric catalysis offers an elegant and efficient route to chiral amines, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Organocatalysis, particularly with chiral Brønsted acids like phosphoric acids, has emerged as a powerful tool for the enantioselective synthesis of various amine-containing compounds. nih.govbeilstein-journals.org These catalysts can activate imines towards nucleophilic attack, controlling the stereochemical outcome of the reaction.

For the construction of chiral propylamine frameworks similar to the target compound, a key strategy involves the asymmetric addition of a nucleophile to a suitable prochiral imine. While specific data for the 3-trifluoromethoxy-phenyl substrate is scarce, analogous reactions with other trifluoromethyl-substituted imines have been successfully demonstrated. For instance, the asymmetric aza-Henry reaction of N-Boc trifluoromethyl ketimines with nitromethane, catalyzed by amino acid-derived quaternary ammonium (B1175870) salts, proceeds with high yields and enantioselectivities. frontiersin.org This reaction provides a pathway to chiral α-trifluoromethyl β-nitroamines, which can be further transformed into the desired propylamine structure.

Table 1: Asymmetric Aza-Henry Reaction of N-Boc Trifluoromethyl Ketimines

| Entry | Aryl Group of Ketimine | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Phenyl | 1 | 95 | 85 |

| 2 | 4-Methoxyphenyl | 1 | 92 | 88 |

| 3 | 4-Chlorophenyl | 1 | 96 | 82 |

This data is representative of asymmetric aza-Henry reactions on related substrates and illustrates the potential of this methodology for the synthesis of chiral trifluoromethylated amines. frontiersin.org

Another promising approach is the organocatalytic asymmetric Mannich-type reaction, where a chiral Brønsted acid catalyzes the addition of a carbon nucleophile to an imine. nih.gov This method has been successfully applied to the synthesis of chiral propargylamines with two adjacent stereocenters in excellent diastereo- and enantioselectivities. nih.gov Subsequent reduction of the alkyne functionality would yield the desired saturated propylamine chain.

Chiral Auxiliary Approaches

The use of chiral auxiliaries is a well-established and reliable method for stereoselective synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

Evans oxazolidinones are a prominent class of chiral auxiliaries that have been extensively used in various asymmetric transformations, including the synthesis of chiral amines. wikipedia.orgresearchgate.netsantiago-lab.com The general strategy involves the acylation of the chiral auxiliary, followed by a diastereoselective reaction on the acyl moiety, and subsequent cleavage of the auxiliary. For the synthesis of a chiral this compound analogue, one could envision attaching a propionyl group to an Evans auxiliary. Deprotonation to form a chiral enolate, followed by a reaction sequence to introduce the aryl group and the amine functionality, would be a plausible route. The steric hindrance provided by the substituent on the oxazolidinone ring directs the approach of the electrophile, leading to a high degree of diastereoselectivity. youtube.com

Table 2: Diastereoselective Alkylation of Evans Oxazolidinone Acyl Imides

| Entry | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl bromide | LDA | >99:1 | 95 |

| 2 | Allyl iodide | NaHMDS | 98:2 | 92 |

| 3 | Methyl iodide | KHMDS | 97:3 | 90 |

This table presents typical results for the diastereoselective alkylation of N-acylated Evans oxazolidinones, demonstrating the high level of stereocontrol achievable with this methodology. uwindsor.ca

Another widely used class of chiral auxiliaries is derived from pseudoephedrine. nih.gov Similar to Evans auxiliaries, pseudoephedrine can be acylated and then subjected to diastereoselective alkylation or other transformations. The resulting products can be cleaved under mild conditions to afford the desired chiral compounds with high enantiomeric purity.

Chemical Transformations and Derivatization of 3 3 Trifluoromethoxy Phenyl Propylamine

Reactivity of the Primary Amine Functional Group

The primary amine group (-NH₂) of 3-(3-Trifluoromethoxy-phenyl)-propylamine is a nucleophilic center, making it amenable to a wide array of chemical modifications.

Acylation and Sulfonylation Reactions

Primary amines readily undergo acylation with acyl halides or acid anhydrides to form N-substituted amides. chemguide.co.ukchemistrystudent.com In a typical reaction, this compound would react with an acyl chloride, such as ethanoyl chloride, in an addition-elimination mechanism. libretexts.orgchemguide.co.uk The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the corresponding N-[3-(3-Trifluoromethoxy-phenyl)-propyl]amide. These reactions are often carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. cbijournal.com

Similarly, sulfonylation of the primary amine can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. cbijournal.comresearchgate.net This reaction yields a sulfonamide, a functional group prevalent in many pharmaceutical compounds. cbijournal.com The general schemes for these reactions are presented below.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Class |

| This compound | Acyl Chloride (R-COCl) | N-Acyl-3-(3-Trifluoromethoxy-phenyl)-propylamine |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl-3-(3-Trifluoromethoxy-phenyl)-propylamine |

Alkylation Reactions, Including N-Alkylation to Secondary and Tertiary Amines

The nitrogen atom of the primary amine can act as a nucleophile to attack alkyl halides, resulting in N-alkylation. However, direct alkylation of primary amines is often difficult to control and typically leads to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, due to the increasing nucleophilicity of the alkylated products. wikipedia.orglibretexts.orgreddit.com

A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org This two-step process involves the initial reaction of this compound with an aldehyde or ketone to form an imine (Schiff base), which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org This method allows for the selective formation of secondary amines by reacting the primary amine with one equivalent of an aldehyde or ketone, or tertiary amines through subsequent reaction with another equivalent of an alkylating agent.

Table 2: Products of N-Alkylation and Reductive Amination

| Reaction Type | Reagents | Product(s) |

| Direct Alkylation | Alkyl Halide (R-X) | Mixture of secondary amine, tertiary amine, and quaternary ammonium salt |

| Reductive Amination | Aldehyde (R'-CHO), Reducing Agent | N-Alkyl-3-(3-Trifluoromethoxy-phenyl)-propylamine (Secondary Amine) |

| Reductive Amination | Ketone (R'R''C=O), Reducing Agent | N-Alkyl-3-(3-Trifluoromethoxy-phenyl)-propylamine (Secondary Amine) |

Formation of Imine and Enamine Derivatives

Primary amines condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govneliti.com The reaction of this compound with an aldehyde or ketone proceeds via nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. nih.gov These imine derivatives can exist in equilibrium with their enamine tautomers, particularly if there is an abstractable proton on the α-carbon of the original carbonyl compound.

Diazotization and Subsequent Transformations

The diazotization of primary amines involves reaction with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. iitk.ac.innumberanalytics.com While this reaction is a cornerstone for the synthesis of various derivatives from primary aromatic amines, primary aliphatic amines like this compound behave differently. organic-chemistry.orgncert.nic.in The resulting aliphatic diazonium salts are highly unstable and readily decompose, even at low temperatures, with the loss of nitrogen gas (N₂) to form a carbocation. organic-chemistry.org This carbocation can then undergo a variety of subsequent reactions, including substitution with the solvent or other nucleophiles present, elimination to form alkenes, and rearrangement. This inherent instability makes the isolation of the diazonium salt challenging and often leads to a mixture of products.

Reactions Involving the Trifluoromethoxy-Substituted Phenyl Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various substituents onto the ring.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the benzene (B151609) ring. pressbooks.publibretexts.org In this compound, there are two substituents to consider: the 3-trifluoromethoxy group (-OCF₃) and the 3-aminopropyl group (-CH₂CH₂CH₂NH₂).

The trifluoromethoxy group is a deactivating group due to its strong electron-withdrawing inductive effect, making the ring less reactive towards electrophiles than benzene. youtube.com However, through resonance, the oxygen atom can donate lone pair electrons to the ring, directing incoming electrophiles to the ortho and para positions relative to itself.

The 3-aminopropyl substituent, under neutral or basic conditions, is an activating group. The alkyl chain is weakly activating, and the amino group is strongly activating due to the lone pair on the nitrogen which can be donated to the ring. This group also directs incoming electrophiles to the ortho and para positions.

However, many electrophilic aromatic substitution reactions are carried out in strong acidic media. nih.gov Under these conditions, the basic amino group will be protonated to form an ammonium ion (-CH₂CH₂CH₂NH₃⁺). This ammonium group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.

Therefore, the outcome of an electrophilic substitution reaction on this compound will be highly dependent on the reaction conditions. In acidic conditions, the combined deactivating effects of the -OCF₃ and -CH₂CH₂CH₂NH₃⁺ groups will make the ring significantly less reactive, and the substitution pattern will be directed by both groups to positions meta to the ammonium group and ortho/para to the trifluoromethoxy group.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Directing Effect |

| -OCF₃ | 3 | Deactivating (strong -I, weak +R) | ortho, para |

| -CH₂CH₂CH₂NH₂ | 1 | Activating (weak +I from alkyl, strong +R from amine) | ortho, para |

| -CH₂CH₂CH₂NH₃⁺ (in acid) | 1 | Strongly Deactivating (strong -I) | meta |

Nucleophilic Aromatic Substitution at the Trifluoromethoxy Site

The trifluoromethoxy (-OCF3) group on an aromatic ring is generally considered a very stable substituent and a poor leaving group in nucleophilic aromatic substitution (SNAr) reactions. The carbon-fluorine bonds are strong, and the trifluoromethyl group itself is not readily displaced by nucleophiles under typical SNAr conditions. For a nucleophilic aromatic substitution to occur, the aromatic ring typically requires strong electron-withdrawing groups to activate it towards nucleophilic attack. While the -OCF3 group is electron-withdrawing, it is generally not sufficient on its own to facilitate substitution.

Research into the reactivity of aromatic trifluoromethyl compounds shows that displacement of a trifluoromethyl group can be achieved under specific conditions, particularly when the ring is further activated. However, direct nucleophilic displacement of the trifluoromethoxy group itself is not a commonly reported or synthetically viable reaction. The stability of the C-O bond, coupled with the high electronegativity of the fluorine atoms, makes the -OCF3 group resistant to attack. Therefore, it is highly improbable that this compound would undergo nucleophilic aromatic substitution directly at the trifluoromethoxy site under standard laboratory conditions. Any such transformation would likely require harsh reaction conditions that could lead to decomposition of the molecule or cleavage of the aromatic ring itself.

Metal-Catalyzed Cross-Coupling Reactions at the Aromatic Core

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. However, for these reactions to occur on the aromatic core of this compound, a suitable leaving group (such as a halide or triflate) is typically required on the aromatic ring. The parent molecule itself, lacking such a group, is not a direct substrate for reactions like the Mizoroki–Heck, Suzuki, or Buchwald-Hartwig couplings.

Instead, these reactions are highly relevant to the synthesis of this compound and its derivatives, often being employed on precursors. For instance, a common synthetic route could involve a Mizoroki–Heck reaction on a precursor like 1-halo-3-(trifluoromethoxy)benzene. The Mizoroki-Heck reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.

A plausible synthetic sequence could be:

Mizoroki-Heck Reaction: A 1-halo-3-(trifluoromethoxy)benzene (where halo = I, Br) is coupled with an appropriate alkene, such as allyl alcohol or an N-protected allylamine, using a palladium catalyst.

Further Transformation: The resulting product would then be chemically modified (e.g., through reduction of a double bond or conversion of a functional group) to yield the final this compound.

The trifluoromethoxy group is generally stable under the conditions of many metal-catalyzed cross-coupling reactions, making this a viable strategy for building the carbon skeleton of the target molecule and its analogues. The development of such catalytic methods has been a significant area of research, enabling the synthesis of a wide variety of trifluoromethyl-substituted aromatic compounds.

Advanced Derivatization Strategies for Analytical and Synthetic Applications

The primary amine group of this compound is the main site for derivatization, enabling a wide range of applications in both analysis and synthesis.

Utilization of Fluorescent and Chromophoric Tagging Reagents

For quantitative analysis, particularly at low concentrations, the primary amine can be reacted with a tagging reagent to introduce a fluorescent or chromophoric group. This enhances detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC). The primary amine of the title compound is a suitable nucleophile for reaction with a variety of such reagents.

Common tagging reagents include:

Dansyl Chloride (DNS-Cl): Reacts with primary amines to form highly fluorescent sulfonamides, which are stable and well-suited for chromatographic analysis.

Fluorescamine: This reagent is non-fluorescent itself but reacts rapidly with primary amines at pH 8-9.5 to yield a highly fluorescent pyrrolinone product. It is known for its high sensitivity and specificity for primary amines.

**Naphthalene-2,3-dicarbox

Role As a Precursor and Synthetic Intermediate in Complex Molecule Construction

Utility of 3-(3-Trifluoromethoxy-phenyl)-propylamine as a Building Block for Functional Molecules

The primary amine functionality of this compound is a key feature that allows it to serve as a versatile building block. This reactive site readily participates in nucleophilic reactions to form a variety of stable covalent bonds, leading to the synthesis of a wide array of functional molecules. For instance, it can be acylated to form amides, which are fundamental components of many biologically active compounds.

The trifluoromethoxy substituent is particularly valued in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. The incorporation of this group via building blocks like this compound is a common strategy in drug discovery to fine-tune these properties. Modern medicinal chemistry heavily relies on the quality and diversity of such building blocks to explore novel chemical space. researchgate.net The development of sp³-enriched building blocks, such as this phenylpropylamine derivative, is a key trend in creating molecules with improved three-dimensional character. researchgate.net

Table 1: Potential Functional Molecules Derived from this compound

| Reactant Class | Functional Group Formed | Potential Application Area |

| Acyl Halides / Anhydrides | Amide | Pharmaceuticals, Polymers |

| Isocyanates | Urea | Agrochemicals, Materials |

| Sulfonyl Chlorides | Sulfonamide | Antibacterials, Diuretics |

| Aldehydes / Ketones | Imine (after reduction, secondary amine) | Fine Chemicals, Catalysts |

Integration into Cyclic and Heterocyclic Ring Systems

The propyl-amine structure of this compound is well-suited for intramolecular cyclization reactions to form various saturated heterocyclic ring systems. These ring systems are prevalent scaffolds in numerous natural products and pharmaceutical agents.

One of the most powerful applications of phenylethylamines and related structures is in the synthesis of tetrahydroisoquinolines via the Pictet-Spengler reaction. This acid-catalyzed reaction involves the condensation of the amine with an aldehyde or ketone, followed by cyclization and subsequent ring closure. While specific examples for this compound are not extensively documented in readily available literature, its structural similarity to other phenylethylamines suggests its potential utility in such transformations.

Similarly, acylated derivatives of this compound could potentially undergo the Bischler-Napieralski reaction, another cornerstone method for the synthesis of dihydroisoquinolines, which can be subsequently reduced to their tetrahydroisoquinoline counterparts. The synthesis of various heterocyclic systems, such as pyrimidines containing the 3-(trifluoromethoxy)phenyl moiety, has been reported, underscoring the value of this substituted phenyl ring in constructing heterocyclic building blocks. bldpharm.com

Precursor in the Synthesis of N-Substituted Arylpropylamines

The primary amine of this compound is a nucleophilic center that can be readily modified to generate a library of N-substituted derivatives. These modifications are crucial for modulating the biological activity and physicochemical properties of the resulting compounds.

The synthesis of N-alkyl derivatives of this compound can be achieved through several established synthetic methodologies.

Reductive Amination: This is a highly effective method for N-alkylation. The primary amine can be reacted with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB). For example, the reaction of this compound with a suitable aldehyde in the presence of a reducing agent would yield the desired N-alkyl product.

Direct Alkylation: The primary amine can also be directly alkylated using an alkyl halide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. However, this method can sometimes lead to over-alkylation, yielding a mixture of secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt. Careful control of reaction conditions is necessary to achieve selective mono-alkylation.

The synthesis of related N-methyl-3-phenyl-3-hydroxyl-propylamine has been achieved through multi-step sequences often involving reduction and hydrolysis steps. google.com

Table 2: Synthetic Pathways to N-Alkyl Derivatives

| Reaction Type | Reagents | Product Type | Key Features |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄, STAB) | Secondary or Tertiary Amine | High selectivity, mild conditions |

| Direct Alkylation | Alkyl Halide, Base (e.g., K₂CO₃, Et₃N) | Secondary, Tertiary Amine, Quaternary Ammonium Salt | Can be less selective, potential for over-alkylation |

Role in the Construction of Compounds with Diverse Chemical Scaffolds

The concept of "scaffold diversity" is central to modern drug discovery, aiming to create collections of molecules with varied three-dimensional shapes to explore a wider range of biological targets. This compound serves as a valuable starting point for generating such diversity.

By leveraging the reactivity of both the aromatic ring and the primary amine, a multitude of distinct molecular scaffolds can be constructed. The amine can be a nucleophile in various coupling reactions, while the aromatic ring can be further functionalized through electrophilic aromatic substitution, although the trifluoromethoxy group will influence the position of substitution.

The development of novel scaffolds is crucial for advancing neural tissue engineering and other therapeutic areas where specific molecular architectures are required to interact with biological systems. nih.gov The synthesis of diverse building blocks, including those with spirocyclic and other complex three-dimensional features, is a key focus in medicinal chemistry to "escape from flatland" and improve drug efficacy. digitellinc.comenamine.net While direct examples of large-scale diversity-oriented synthesis starting from this compound are not prominently reported, its inherent functionality makes it an ideal candidate for such endeavors. The generation of libraries of compounds based on a common core, or scaffold, is a powerful strategy in the search for new bioactive molecules.

Advanced Analytical Characterization Techniques for 3 3 Trifluoromethoxy Phenyl Propylamine

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Spectroscopic analysis is fundamental to the characterization of 3-(3-Trifluoromethoxy-phenyl)-propylamine, providing definitive information on its atomic connectivity and functional groups.

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular structure can be assembled. While specific experimental data for this exact compound is not widely published, a detailed prediction of the expected spectra can be derived from the analysis of its constituent parts: the 3-(trifluoromethoxy)phenyl group and the propylamine (B44156) side chain. Data from analogous compounds such as 3-phenylpropylamine and various trifluoromethoxy-substituted aromatics provide a strong basis for these predictions. researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring will appear as complex multiplets in the downfield region (typically δ 7.0-7.5 ppm). The specific splitting pattern will depend on the coupling between the four aromatic protons. The aliphatic protons of the propyl chain will appear more upfield. The methylene group adjacent to the aromatic ring (Ar-CH₂) is expected around δ 2.6-2.8 ppm as a triplet. The central methylene group (-CH₂-) would likely resonate around δ 1.8-2.0 ppm as a multiplet (sextet), and the methylene group attached to the amine (-CH₂-N) would appear around δ 2.8-3.0 ppm as a triplet. The amine protons (-NH₂) typically appear as a broad singlet, and their chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments within the molecule. The aromatic carbons will produce several signals between δ 120-150 ppm. The carbon atom attached to the trifluoromethoxy group (C-OCF₃) is expected to show a characteristic quartet due to coupling with the three fluorine atoms. The trifluoromethoxy carbon itself (OCF₃) will also appear as a quartet with a large coupling constant. The aliphatic carbons will be found in the upfield region of the spectrum, with the carbon attached to the nitrogen being the most deshielded of the three.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethoxy group. It is expected to show a single, sharp singlet, as there are no other fluorine atoms in the molecule for it to couple with. The chemical shift of the -OCF₃ group is anticipated to be in the characteristic region for trifluoromethoxy substituents on an aromatic ring.

Table 1: Predicted NMR Data for this compound This data is predicted based on analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.0 - 7.5 | Multiplet | Aromatic protons (4H) |

| ¹H | 2.8 - 3.0 | Triplet | -CH₂-NH₂ (2H) |

| ¹H | 2.6 - 2.8 | Triplet | Ar-CH₂- (2H) |

| ¹H | 1.8 - 2.0 | Multiplet | -CH₂-CH₂-CH₂- (2H) |

| ¹H | Variable | Broad Singlet | -NH₂ (2H) |

| ¹³C | 140 - 150 | Quartet (JC-F) | C-OCF₃ |

| ¹³C | 120 - 140 | Multiple Signals | Aromatic Carbons |

| ¹³C | ~120 | Quartet (JC-F) | -OCF₃ |

| ¹³C | 40 - 45 | Singlet | -CH₂-NH₂ |

| ¹³C | 30 - 35 | Singlet | Ar-CH₂- |

| ¹³C | 30 - 35 | Singlet | -CH₂-CH₂-CH₂- |

| ¹⁹F | -56 to -60 | Singlet | -OCF₃ |

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The primary amine (-NH₂) group will be identifiable by a pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. A broad absorption may also be observed due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring will appear as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propyl chain will be visible as strong absorptions in the 2850-2960 cm⁻¹ range.

The presence of the trifluoromethoxy group is characterized by very strong C-F stretching bands, typically found in the 1000-1300 cm⁻¹ region. The C-O stretching of the ether linkage in the trifluoromethoxy group will also contribute to this region. Aromatic C=C stretching vibrations will give rise to several peaks of variable intensity in the 1450-1600 cm⁻¹ range. The region below 900 cm⁻¹ will contain C-H out-of-plane bending vibrations that are characteristic of the substitution pattern on the benzene ring.

Table 2: Expected IR Absorption Bands for this compound This data is based on typical functional group absorption regions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 3500 | Medium (two peaks) | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | Weak to Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 2960 | Strong | Aliphatic C-H Stretch | Propyl Chain (-CH₂-) |

| 1580 - 1650 | Medium | N-H Bend | Primary Amine (-NH₂) |

| 1450 - 1600 | Medium to Strong | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | Very Strong | C-F and C-O Stretch | Trifluoromethoxy (-OCF₃) |

| 690 - 900 | Strong | C-H Out-of-plane Bend | Substituted Aromatic Ring |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the compound and to deduce structural information from its fragmentation pattern.

For this compound (C₁₀H₁₂F₃NO), the exact mass of the molecular ion [M]⁺ is 219.0871 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, which in turn confirms the elemental composition.

Under electron ionization (EI), the molecular ion is expected to be observed, followed by a series of fragment ions. The fragmentation pattern is predictable based on the structure. A common fragmentation pathway for primary amines is the alpha-cleavage, which involves the loss of the alkyl chain to form a stable iminium ion. In this case, cleavage of the Cα-Cβ bond would result in the loss of a C₂H₅ radical, leading to a fragment ion. Another likely fragmentation is the benzylic cleavage, where the bond between the propyl chain and the aromatic ring is broken. The loss of the trifluoromethoxy group or parts of it may also be observed.

Table 3: Proposed Mass Spectrometry Fragmentation for this compound This data represents a proposed fragmentation pathway.

| m/z Value (Proposed) | Proposed Ion Structure | Fragmentation Pathway |

| 219 | [C₁₀H₁₂F₃NO]⁺ | Molecular Ion [M]⁺ |

| 190 | [C₈H₇F₃O]⁺ | Loss of propylamine radical |

| 133 | [C₇H₄F₃O]⁺ | Benzylic cleavage |

| 30 | [CH₄N]⁺ | Alpha-cleavage |

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this type of molecule.

A typical HPLC system would employ a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol, run in either isocratic or gradient elution mode. nih.govthermofisher.cn Detection can be achieved using a UV detector, as the phenyl ring provides strong chromophores, typically with maximum absorbance around 254 nm or 210 nm. For higher sensitivity and selectivity, a mass spectrometer can be used as a detector (LC-MS), which also provides structural confirmation of the eluted peak. lcms.cz Method validation would include assessments of linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Chirality refers to the property of a molecule being non-superimposable on its mirror image. For a molecule to be chiral, it typically must contain a stereocenter, most commonly an asymmetric carbon atom (a carbon atom bonded to four different groups).

Upon examination of the structure of this compound, it is evident that there are no asymmetric carbon atoms in the molecule. The propyl chain is linear, and no carbon atom is bonded to four different substituents. Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, chiral HPLC for enantiomeric purity analysis is not applicable to this compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a primary amine like this compound, direct analysis by GC can sometimes be challenging due to its polarity, which may lead to poor peak shape and column adsorption. To overcome these issues, derivatization is often employed to convert the amine into a more volatile and less polar derivative.

A common derivatization agent for primary amines is trifluoroacetic anhydride (TFAA). The reaction of the amine with TFAA yields a stable N-trifluoroacetyl derivative, which is more amenable to GC analysis. This process enhances volatility and reduces the potential for peak tailing, leading to improved chromatographic resolution and sensitivity.

The selection of the GC column is critical for the successful separation of the derivatized analyte. A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is often suitable for such analyses. Detection is typically performed using a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD), the latter of which offers higher selectivity for nitrogen-containing compounds.

Hypothetical GC Parameters for a Volatile Derivative: This table is for illustrative purposes only and is not based on experimental data for the specified compound.

| Parameter | Typical Condition |

|---|---|

| GC System | Agilent 6890 or equivalent |

| Column | HP-17 (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Detector | FID or NPD at 280 °C |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C, hold for 5 min |

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a high degree of certainty in compound identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile compounds. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for identification. For this compound, GC-MS analysis would likely be performed on a derivatized sample to enhance volatility. The mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of specific functional groups.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC. In this technique, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. For this compound, LC-MS/MS could be used for its direct analysis in complex matrices.

Hypothetical LC-MS/MS Parameters: This table is for illustrative purposes only and is not based on experimental data for the specified compound.

| Parameter | Typical Condition |

|---|---|

| LC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Specific precursor-to-product ion transitions would need to be determined experimentally. |

X-ray Crystallography for Solid-State Structure Determination (if crystalline form obtained)

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing precise information about bond lengths, bond angles, and conformational arrangements.

For X-ray crystallographic analysis of this compound, a high-quality single crystal of the compound or a suitable salt (e.g., hydrochloride or oxalate) would need to be grown. The crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and processed to solve and refine the crystal structure.

Hypothetical Crystallographic Data: This table is for illustrative purposes only and is not based on experimental data for the specified compound.

| Parameter | Possible Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Calculated Density | To be determined |

| R-factor | <0.05 for a well-refined structure |

Advanced Elemental Analysis Techniques

Elemental analysis provides information on the elemental composition of a compound. The most common technique for organic compounds is combustion analysis, which determines the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis). In this method, a small, precisely weighed amount of the sample is combusted in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified. The elemental composition is then calculated and compared to the theoretical values based on the compound's chemical formula. For a fluorine-containing compound like this compound, specialized techniques such as ion chromatography after combustion may be required to determine the fluorine content.

Theoretical Elemental Composition of C₁₀H₁₂F₃NO:

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 54.79% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.52% |

| Fluorine | F | 18.998 | 3 | 56.994 | 26.01% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.39% |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.30% |

| Total | 219.206 | 100.00% |

Computational and Theoretical Investigations of 3 3 Trifluoromethoxy Phenyl Propylamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. These methods provide insights into the geometric arrangement of atoms, the distribution of electrons, and the molecule's inherent stability and reactivity.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the electronic structure of molecules. By approximating the electron density, DFT can accurately calculate the optimized molecular geometry, corresponding to the lowest energy arrangement of the atoms. For a molecule like 3-(3-Trifluoromethoxy-phenyl)-propylamine, DFT calculations would typically be performed using a functional such as B3LYP, paired with a suitable basis set (e.g., 6-31G* or larger) to achieve a balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value (Å or °) |

| Bond Length | C(ar) | C(ar) | - | - | ~1.39 |

| Bond Length | C(ar) | C(propyl) | - | - | ~1.51 |

| Bond Length | C(propyl) | C(propyl) | - | - | ~1.54 |

| Bond Length | C(propyl) | N | - | - | ~1.47 |

| Bond Length | C(ar) | O | - | - | ~1.36 |

| Bond Length | O | C(F3) | - | - | ~1.42 |

| Bond Length | C(F3) | F | - | - | ~1.35 |

| Bond Angle | C(ar) | C(propyl) | C(propyl) | - | ~120 |

| Bond Angle | C(propyl) | C(propyl) | N | - | ~110 |

| Dihedral Angle | C(ar) | C(ar) | C(propyl) | C(propyl) | Varies with conformation |

Note: These are estimated values based on typical bond lengths and angles for similar functional groups. Actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the propylamino side chain in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface (PES) that describes the energy changes as the molecule transitions between these conformations.

This is typically achieved by systematically rotating the key dihedral angles of the molecule and calculating the energy at each step using a computational method like DFT. The resulting energy landscape reveals the low-energy valleys corresponding to stable conformers and the energy barriers that must be overcome for conformational changes. For this compound, the key dihedral angles would be those along the C-C bonds of the propyl chain and the bond connecting the chain to the phenyl ring. The presence of the trifluoromethoxy group may also influence the preferred orientation of the side chain due to steric and electronic effects.

Molecular Modeling of Intermolecular Interactions

Beyond the properties of a single molecule, molecular modeling can be used to investigate how molecules of this compound interact with each other and with other molecules in its environment. These intermolecular interactions are crucial for understanding the bulk properties of the compound, such as its physical state and solubility.

Computational techniques like molecular dynamics (MD) simulations can model the behavior of a large number of molecules over time. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic positions. By simulating the system, one can observe the formation of non-covalent interactions such as hydrogen bonds (between the amine group and other acceptor atoms) and van der Waals interactions. The trifluoromethoxy group, with its electronegative fluorine atoms, can also participate in dipole-dipole interactions. Studies on similar aminopropyl compounds have highlighted the importance of N-H···N and N-H···O hydrogen bonds in their self-assembly. colab.wsuni.lu

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry provides a powerful toolkit for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By modeling the reactants, products, and any intermediate or transition states, researchers can determine the energetic feasibility of a proposed mechanism. For a molecule like this compound, computational studies could investigate its reactivity in various chemical transformations.

For instance, the reactivity of the amine group or potential reactions involving the aromatic ring could be explored. Computational studies on the decomposition of propylamine (B44156) have utilized DFT to map out various reaction pathways, identifying the most favorable routes based on calculated activation energies. pharmaffiliates.comnih.gov Similar approaches could be applied to understand the reactivity of this compound, including the influence of the trifluoromethoxy substituent on the reaction barriers.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts.

For this compound, these calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. The accuracy of these predictions depends on the level of theory and the basis set used. By comparing the calculated spectrum with an experimental one, researchers can confidently assign the signals to the corresponding atoms in the molecule.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (ipso-propyl) | ~140 |

| C (ortho to propyl) | ~129 |

| C (meta to propyl, ipso-OCF3) | ~149 |

| C (para to propyl) | ~122 |

| C (ortho to propyl) | ~118 |

| C (meta to propyl) | ~120 |

| C (propyl, α to ring) | ~35 |

| C (propyl, β to ring) | ~33 |

| C (propyl, γ to ring, α to N) | ~42 |

| C (in OCF3) | ~121 (quartet due to C-F coupling) |

Note: These are estimated values and are highly dependent on the computational method and solvent model used. The trifluoromethoxy carbon would exhibit splitting due to coupling with the fluorine atoms.

Emerging Research Frontiers and Future Directions for 3 3 Trifluoromethoxy Phenyl Propylamine

Development of More Sustainable Synthetic Routes

The chemical industry is increasingly driven by the principles of green chemistry, which advocate for the design of products and processes that minimize the use and generation of hazardous substances. nih.gov The synthesis of 3-(3-Trifluoromethoxy-phenyl)-propylamine and its precursors is an active area for such improvements, moving away from traditional methods that may involve harsh conditions or stoichiometric reagents.

Research efforts are focused on several key areas:

Catalyst Efficiency and Recovery: An improved synthesis for the key intermediate, 3-(3-trifluoromethylphenyl)propanal, utilizes a Mizoroki–Heck cross-coupling reaction. nih.gov This process is followed by a hydrogenation reaction in a cascade process where the palladium catalyst can be efficiently recovered on an alumina (B75360) support (Pd/Al2O3), aligning with green chemistry goals of resource efficiency. nih.gov

Energy Efficiency: The use of microwave-assisted synthesis has been shown to reduce reaction times for the preparation of the propanal intermediate without compromising yield or selectivity. nih.gov Optimizing energy consumption is a core principle of green chemistry, and such methods contribute to a smaller environmental footprint. nih.gov

Atom Economy and Reduced Derivatives: Modern strategies aim to reduce the number of synthetic steps, such as protection and deprotection, which generate waste. nih.gov The development of direct reductive cross-coupling of nitroarenes to form N-substituted arylamines represents a more efficient protocol that improves step economy. rsc.org Applying similar logic, future syntheses of this compound could be streamlined.

Safer Reagents and Milder Conditions: There is a growing focus on developing novel methods for introducing fluorinated groups under milder conditions. Visible-light photoredox catalysis, for example, allows for the synthesis of trifluoromethoxylated compounds under gentle conditions, avoiding the harsh reagents of older methods. nih.gov Traditional syntheses of arylpropylamines sometimes employed high-pressure autoclaves and temperatures between 125-160°C, whereas modern catalytic systems operate under significantly safer and less energy-intensive conditions. mdma.ch

| Aspect | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Catalysis | Often stoichiometric reagents or catalysts that are difficult to recover. | Use of recoverable heterogeneous catalysts (e.g., Pd/Al2O3) or highly efficient homogeneous catalysts at low loadings. nih.govorganic-chemistry.org |

| Reaction Conditions | High temperatures and pressures (e.g., 125-160°C in an autoclave). mdma.ch | Milder conditions, use of microwave assistance or visible-light photoredox catalysis. nih.govnih.gov |

| Solvents | Use of potentially hazardous or difficult-to-recycle solvents. | Focus on greener solvents, including renewable options like ethanol (B145695) where applicable. acs.org |

| Synthesis Strategy | Multi-step processes often requiring protection/deprotection of functional groups. | Cascade or tandem reactions and reductive couplings to improve step- and atom-economy. nih.govrsc.org |

| Safety | Inherent risks associated with high pressure, high temperature, and hazardous reagents. | Inherently safer chemistry by design, avoiding dangerous conditions and materials. nih.gov |

Exploration of Novel Chemical Transformations

The reactivity of this compound is dominated by its primary amine, which serves as a versatile handle for a wide range of chemical modifications. Future research will likely explore novel transformations to create a library of derivatives with unique properties.

The amine group can undergo several key reactions:

N-Alkylation and N-Arylation: The primary amine can be converted to secondary or tertiary amines through reactions with alkyl or aryl halides. This functionalization is crucial for tuning the molecule's physical and chemical properties.

Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides can transform the amine into highly stable amide or sulfonamide linkages. This approach can be used to "protect" the amino group or to incorporate the entire molecular fragment into larger structures. libretexts.org

Participation in Multicomponent Reactions: The amine can serve as a nucleophile in one-pot, multicomponent reactions, allowing for the rapid construction of complex molecules. For instance, various aryl- and alkylamines can be reacted with other starting materials to generate novel structures like cyclopropylamines in a single, efficient process. rsc.org

The trifluoromethoxy group, while generally stable, exerts a strong electron-withdrawing effect on the phenyl ring. This influences the reactivity of the aromatic system, although the activating, ortho-para directing effects of the alkylamine substituent would likely dominate in electrophilic aromatic substitution reactions. The interplay between these groups could be exploited in future synthetic strategies.

Applications in Materials Science as Monomers or Cross-linkers (Hypothetical Chemical Applications)

The bifunctional nature of this compound—possessing both a reactive amine and a fluorinated aromatic core—makes it a compelling candidate for the synthesis of advanced polymers. The amine group can act as a monomer unit or a cross-linking agent, while the trifluoromethoxy group can impart a range of desirable properties to the resulting materials. researchgate.net

Incorporating fluorine into polymers is a well-established strategy for enhancing material performance. researchgate.netsci-hub.se The trifluoromethoxy group, in particular, can lead to polymers with:

Low Dielectric Constant: The electronegativity of fluorine atoms can reduce the polarizability of the material, resulting in a lower dielectric constant, a critical property for microelectronics applications. researchgate.net

Improved Chemical Resistance and Low Surface Energy: Fluorinated polymers are known for their resistance to chemicals and solvents and for having low surface energies, which can create water- and oil-repellent surfaces. sci-hub.seresearchgate.net

Optical Transparency and Gas Permeability: The presence of bulky trifluoromethyl or trifluoromethoxy groups can disrupt polymer chain packing, reducing crystallinity and thereby improving optical transparency and gas permeability. researchgate.netsci-hub.se

| Polymer Type | Hypothetical Monomer/Cross-linker Role | Properties Conferred by Trifluoromethoxy Group | Potential Applications |

|---|---|---|---|